molecular formula C49H71N7O17 B1669029 Cilofungin CAS No. 79404-91-4

Cilofungin

Katalognummer: B1669029
CAS-Nummer: 79404-91-4
Molekulargewicht: 1030.1 g/mol
InChI-Schlüssel: ZKZKCEAHVFVZDJ-HFNPJXHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cilofungin ist das erste klinisch eingesetzte Mitglied der Echinocandin-Familie von Antimykotika. Es wurde aus einem Pilz der Gattung Aspergillus gewonnen. This compound beeinträchtigt die Fähigkeit eines eindringenden Pilzes, die Zellwand zu synthetisieren, indem es die Synthese von (1→3)-β-D-Glucan hemmt .

Analyse Chemischer Reaktionen

Cilofungin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

    Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls stattfinden, was zur Bildung von Derivaten mit unterschiedlichen Eigenschaften führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Introduction to Cilofungin

This compound, a semisynthetic derivative of echinocandin B, was developed as an antifungal agent with the aim of treating invasive fungal infections. Despite its initial promise, clinical development faced significant challenges, leading to its withdrawal from Phase II trials due to nephrotoxicity and poor solubility. Nevertheless, this compound's mechanism of action and its inhibition of fungal cell wall synthesis make it a subject of continued interest in antifungal research.

Inhibition Studies

  • In vitro Efficacy : this compound has shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. Studies indicate that this compound can inhibit (1,3)-beta-D-glucan synthase at concentrations as low as 0.19 micrograms/milliliter, demonstrating its potential effectiveness in clinical settings .
  • Dose-Response Relationships : Research has established that this compound's inhibitory effects are dose-dependent, with maximal inhibition observed at approximately 1.25 micrograms/milliliter .

Clinical Applications

Although this compound itself was not successfully developed for clinical use, its study has contributed to the understanding and development of other echinocandins currently used in clinical practice.

Comparative Analysis with Other Echinocandins

Echinocandin Mechanism Clinical Use Withdrawn Status
This compoundInhibits (1,3)-beta-D-glucan synthaseNone (development halted)Yes
AnidulafunginInhibits (1,3)-beta-D-glucan synthaseCandidemia, invasive candidiasisNo
CaspofunginInhibits (1,3)-beta-D-glucan synthaseAspergillosis, candidemiaNo

This table illustrates the position of this compound within the broader context of echinocandin drugs.

Case Study Insights

  • In Vitro Activity Against Clinical Isolates : this compound has been tested against 256 clinical isolates of yeasts, showing significant antifungal activity. The minimum inhibitory concentration (MIC) for 90% of isolates was notably low for Candida albicans, indicating its potential effectiveness against common fungal infections .
  • Influence of pH on Activity : Studies have shown that pH significantly affects this compound's antifungal activity. Optimal pH levels enhance its efficacy against pathogenic yeasts .
  • Pharmacokinetics and Toxicity : Investigations into this compound’s pharmacokinetics revealed challenges related to nephrotoxicity and solubility in clinical formulations. These factors contributed to its discontinuation in clinical trials despite promising initial results .

Wirkmechanismus

Cilofungin exerts its effects by inhibiting the synthesis of (1→3)-β-D-glucan, an essential component of the fungal cell wall. This inhibition leads to osmotic instability and cell death in the fungus. The molecular targets involved include the enzyme β-(1,3)-D-glucan synthase, which is crucial for cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Cilofungin wird mit anderen Echinocandinen wie Caspofungin, Micafungin und Anidulafungin verglichen. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakologischen Eigenschaften. This compound ist aufgrund seiner spezifischen Modifikationen der Seitenkette einzigartig, die seine hämolytische Aktivität reduzieren, während die Antimykotika-Eigenschaften erhalten bleiben .

Ähnliche Verbindungen umfassen:

  • Caspofungin
  • Micafungin
  • Anidulafungin
  • Amphotericin B
  • Ketoconazol

Diese Verbindungen werden zur Behandlung von Pilzinfektionen eingesetzt und haben unterschiedliche Wirksamkeit und Toxizität .

Eigenschaften

CAS-Nummer

79404-91-4

Molekularformel

C49H71N7O17

Molekulargewicht

1030.1 g/mol

IUPAC-Name

N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide

InChI

InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1

InChI-Schlüssel

ZKZKCEAHVFVZDJ-HFNPJXHZSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

Isomerische SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

cilofungin
L 646991
L-646,991
LY 121019
LY-121019

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofungin
Reactant of Route 2
Cilofungin
Reactant of Route 3
Cilofungin
Reactant of Route 4
Cilofungin
Reactant of Route 5
Cilofungin
Reactant of Route 6
Cilofungin
Customer
Q & A

Q1: What is the primary target of cilofungin in fungal cells?

A1: this compound targets (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of (1,3)-β-D-glucan in the fungal cell wall. [, , ]

Q2: How does this compound inhibit (1,3)-β-D-glucan synthase?

A2: this compound acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase, binding to the enzyme at a site distinct from the substrate binding site. [, ]

Q3: What are the downstream effects of this compound's inhibition of (1,3)-β-D-glucan synthase?

A3: Inhibition of (1,3)-β-D-glucan synthase disrupts the synthesis of (1,3)-β-D-glucan, a critical structural component of the fungal cell wall. This disruption weakens the cell wall, ultimately leading to fungal cell death. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: Due to the proprietary nature of this compound's development, the exact molecular formula and weight are not readily available in the provided research papers.

Q5: Is there spectroscopic data available for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic analysis, one study utilized this compound's inherent fluorescence properties to investigate its interaction with fungal membranes. [] This suggests that fluorescence spectroscopy might be a viable technique for studying this compound.

Q6: What is the role of the lipophilic side chain in this compound's activity?

A7: The lipophilic side chain of this compound is essential for its antifungal activity and its ability to inhibit (1,3)-β-D-glucan synthase. Studies have shown that removing or modifying this side chain significantly reduces or abolishes its activity. [, ]

Q7: How does modifying the cyclic peptide core of this compound affect its activity?

A8: Research utilizing simplified this compound analogs, synthesized through solid-phase methods, revealed that structural complexity in the cyclic peptide core is crucial for antifungal activity. Notably, the 3-hydroxy-4-methylproline residue appears to enhance activity, while the L-homotyrosine residue is essential for both antifungal activity and (1,3)-β-D-glucan synthase inhibition. []

Q8: How is this compound administered, and what is its pharmacokinetic profile?

A9: this compound has been investigated for intravenous administration in animal models. Studies in rabbits revealed that its pharmacokinetics are nonlinear and saturable, meaning its clearance decreases as the dose increases. [] This leads to higher than expected plasma concentrations with continuous infusion compared to intermittent dosing.

Q9: What is the relationship between this compound's pharmacokinetics and its in vivo antifungal activity?

A11: Studies in rabbits with disseminated candidiasis found a direct correlation between tissue concentrations of this compound and antifungal activity. Dosage regimens that achieved higher tissue concentrations, particularly those utilizing continuous infusion, exhibited greater efficacy in reducing fungal burden in various organs. []

Q10: Which Candida species are most susceptible to this compound in vitro?

A12: this compound exhibits potent in vitro activity against Candida albicans and Candida tropicalis. [, , , , , , , , ]

Q11: What is this compound's in vitro activity against other Candida species and non-Candida fungi?

A13: this compound shows less potent or limited in vitro activity against other Candida species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida guilliermondii. [, , , , , , ] It also demonstrates limited activity against Aspergillus fumigatus, Cryptococcus neoformans, Blastomyces dermatitidis, and other non-Candida fungi. [, , , , ]

Q12: What about this compound's efficacy in other animal models of fungal infections?

A15: While this compound shows promise against Candida infections, it has been less successful in animal models of other fungal diseases. For instance, it failed to demonstrate efficacy in a rabbit model of Candida albicans endocarditis [] and showed antagonistic effects when combined with amphotericin B in a murine model of disseminated aspergillosis. []

Q13: Are there known mechanisms of resistance to this compound?

A16: Research suggests that this compound resistance can arise through alterations in the target enzyme (1,3)-β-D-glucan synthase. One study utilizing a this compound-resistant Candida albicans strain found that while the drug initially inhibited glucan synthesis, the resistant strain could eventually overcome this inhibition and resume normal growth. [] This suggests the existence of adaptive mechanisms that allow some Candida species to bypass this compound's inhibitory effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.